2-Phenyl-tetrahydro-pyran
Overview
Description
2-Phenyl-tetrahydro-pyran is an organic compound characterized by a six-membered ring containing five carbon atoms and one oxygen atom, with a phenyl group attached to one of the carbon atoms. This compound is part of the tetrahydropyran family, which is known for its significance in various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-tetrahydro-pyran can be achieved through several methods. One common approach is the Prins cyclization, which involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst. For instance, the reaction of benzaldehyde with isoprenol using montmorillonite K10 as a catalyst at 70°C can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Prins cyclization reactions. The use of solid acid catalysts like montmorillonite K10 is preferred due to their reusability and high selectivity .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-tetrahydro-pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups into the tetrahydropyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogen atoms or other functional groups.
Scientific Research Applications
2-Phenyl-tetrahydro-pyran has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and natural products.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Phenyl-tetrahydro-pyran involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for certain enzymes, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Tetrahydropyran: A simpler analog without the phenyl group.
2H-Pyran: An unsaturated analog with different reactivity and stability.
2-Phenyl-2H-pyran: A structurally similar compound with different electronic properties.
Uniqueness: 2-Phenyl-tetrahydro-pyran is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in organic synthesis and a versatile compound in various applications .
Properties
IUPAC Name |
2-phenyloxane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-3,6-7,11H,4-5,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOIYNLRZQUAQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310233 | |
Record name | 2-Phenyltetrahydropyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60310233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4203-44-5 | |
Record name | NSC222828 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222828 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenyltetrahydropyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60310233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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